D-proline

概要

説明

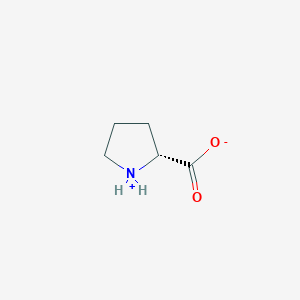

D-プロリン: は、天然に存在するL-プロリンの異性体である非天然アミノ酸です。タンパク質中に含まれる非必須アミノ酸であるL-プロリンとは異なり、D-プロリンは自然界では一般的に見られません。 塩基性中心と酸性中心を1つずつ持ち、独特の性質を持つユニークな化合物です . D-プロリンは、その立体配座の剛性のために、様々な有機反応において不斉有機触媒としてよく用いられます .

準備方法

合成経路と反応条件:

工業生産方法: D-プロリンの工業生産では、その経済性と後処理の容易さから、化学的分割法がしばしば用いられます。 この方法は大量生産に適しており、L-プロリンとD-酒石酸を有機酸に混合し、撹拌、冷却、ろ過、再結晶などの工程を経て行われます .

化学反応解析

反応の種類:

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。

置換: 条件としては、通常、パラジウムやニッケルなどの触媒の使用が含まれます。

主要な生成物:

酸化: ジケトピペラジンなどの酸化誘導体。

還元: 様々なキラル分子。

化学反応の分析

Types of Reactions:

Oxidation: D-proline can undergo oxidation reactions to form various products, including diketopiperazines.

Reduction: Reduction reactions involving this compound can lead to the formation of different chiral molecules.

Substitution: this compound can participate in substitution reactions, particularly in the synthesis of chiral β-aminocarbonyls.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of catalysts such as palladium or nickel.

Major Products:

Oxidation: Diketopiperazines and other oxidized derivatives.

Reduction: Various chiral molecules.

Substitution: Chiral β-aminocarbonyls and other substituted products.

科学的研究の応用

Pharmaceutical Synthesis

D-Proline is a crucial building block in the synthesis of numerous pharmaceuticals. Its applications include:

- Asymmetric Synthesis : this compound is widely used in asymmetric synthesis, which is essential for producing compounds with specific stereochemistry. This capability enhances the efficacy of drugs while minimizing side effects. For instance, this compound's structural versatility allows for the development of enantiomerically pure compounds that are vital in drug design .

- Peptide-Based Drug Development : this compound plays a significant role in synthesizing peptide-based therapeutics. By incorporating this compound into peptide sequences, researchers can improve the stability and bioavailability of these drugs. This modification is particularly beneficial for peptides targeting specific biological pathways, enhancing their therapeutic potential .

- Diverse Pharmaceutical Compounds : this compound is utilized in synthesizing various biologically active molecules, including antibiotics, antitumor agents, and antiviral drugs. Its unique properties facilitate the creation of complex molecular architectures that are essential for modern pharmacology .

Enzymatic Reactions

This compound's role extends to enzymatic processes, particularly in microbial metabolism:

- Proline Reductase Activity : In Clostridioides difficile, this compound reductase is critical for the organism's growth and metabolism. Research indicates that this enzyme enables the bacterium to utilize proline as a primary energy source, influencing its colonization and pathogenicity within the host . The presence of this compound reductase dictates the organism's dependency on proline, highlighting its importance in microbial physiology.

- Impact on Toxin Production : Studies have shown that adding proline can suppress toxin production in C. difficile. This effect is linked to the activity of selenoproteins involved in proline metabolism, suggesting that this compound not only supports growth but also modulates virulence factors .

Biochemical Pathways and Metabolic Functions

This compound's unique biochemical properties contribute to various metabolic pathways:

- Biosynthesis and Regulation : this compound can be synthesized or degraded within cells through specific enzymatic reactions. Its regulation is crucial for maintaining cellular homeostasis and responding to environmental changes . The accumulation of this compound in certain tissues indicates its role in stress responses and detoxification processes.

- Nutritional Significance : The presence of free D-amino acids, including this compound, in human tissues has been linked to various physiological mechanisms and disease states. Understanding these relationships may provide insights into aging processes and disease pathogenesis .

Case Studies and Research Findings

Several studies illustrate the applications of this compound:

作用機序

D-プロリンは、有機触媒としての役割を通してその効果を発揮します。 イミニウム触媒、エナミン触媒、または双極性酸塩基触媒によって反応を触媒することができます . この化合物は、その独特の構造により、特定の分子標的や経路と相互作用することができ、高い立体選択性を持つキラル生成物の形成を促進します .

類似化合物との比較

類似化合物:

L-プロリン: タンパク質中に一般的に見られる、天然に存在するプロリンの異性体。

D-セリン: 独特の生物学的機能を持つ別のD-アミノ酸。

D-アラニン: 細菌の細胞壁に見られるD-アミノ酸。

比較:

L-プロリン vs. D-プロリン: L-プロリンはタンパク質合成に関与する天然アミノ酸であるのに対し、D-プロリンは主に不斉合成や医薬品用途で使用される非天然アミノ酸です.

D-セリン vs. D-プロリン: D-セリンとD-プロリンの両方が特定の生物学的機能に関与していますが、D-セリンは神経調節とより関連付けられています。一方、D-プロリンは医薬品の合成に使用されています.

D-アラニン vs. D-プロリン: D-アラニンは細菌の細胞壁に存在し、タンパク質分解による消化への細菌の耐性に貢献する一方で、D-プロリンはキラル中間体や医薬品化合物の合成に使用されます.

生物活性

D-Proline, a non-canonical amino acid, has garnered attention for its diverse biological activities and roles in various physiological processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, its significance in microbial metabolism, and its implications in health and disease.

Overview of this compound

This compound is one of the two enantiomers of proline, an amino acid that plays critical roles in protein synthesis and cellular metabolism. Unlike L-proline, this compound is less common in nature but is found in specific proteins and peptides. Its unique structure allows it to participate in various biochemical pathways, influencing cellular functions and metabolic processes.

Biological Functions

-

Metabolic Role :

- This compound is involved in several metabolic pathways, particularly in bacteria such as Clostridioides difficile. Research indicates that this compound reductase is essential for the growth of this pathogen, as it enables the organism to utilize proline as a primary energy source. The presence of this compound significantly enhances growth yields in rich media, showcasing its importance as a nutrient in microbial metabolism .

-

Neurochemical Activity :

- Studies have shown that this compound is present in various brain regions and plays a role in neurochemical signaling. It has been detected at significant levels in the pituitary and pineal glands of mutant mice lacking D-amino acid oxidase activity, suggesting a potential role in neuroendocrine functions .

- Toxin Production Modulation :

Study 1: Proline Metabolism in C. difficile

A study investigated the growth characteristics of C. difficile strains when supplemented with proline and hydroxyproline. The findings revealed that:

- Growth Yield : Strains grown in media supplemented with this compound exhibited significantly higher cell densities compared to those without.

- Toxin Production : Proline supplementation was associated with reduced toxin production, highlighting its potential role as a therapeutic target to mitigate infections caused by this pathogen .

Study 2: Neurochemical Distribution in Mice

Another study focused on the distribution of this compound within the brains of mutant mice lacking D-amino acid oxidase activity:

- Measurement Techniques : A novel HPLC method was developed to accurately measure trace amounts of this compound.

- Findings : High concentrations were found in specific brain regions, suggesting a role for this compound in neurochemical signaling pathways .

Table: Summary of Biological Activities of this compound

| Biological Activity | Description | Implications |

|---|---|---|

| Metabolic Role | Essential for energy production in C. difficile | Potential target for infection control |

| Neurochemical Activity | Found in significant concentrations in brain regions | Possible role in neuroendocrine functions |

| Toxin Production Modulation | Reduces toxin production in C. difficile | Therapeutic implications for infections |

Q & A

Basic Research Questions

Q. How can D-proline be reliably detected and quantified in biological samples?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for high specificity. For LC-MS/MS, employ electrospray ionization (ESI) in positive mode with transitions such as m/z 116.1 → 70.1 (this compound) and validate against synthetic standards . Include internal standards (e.g., isotopically labeled this compound) to correct for matrix effects. GC-MS requires derivatization (e.g., silylation) to enhance volatility.

Q. What experimental techniques distinguish this compound from L-proline in chiral environments?

- Methodological Answer : Chiral separation via high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., crown ether columns) or capillary electrophoresis. For instance, use a Chirobiotic T column with a mobile phase of methanol:acetic acid:triethylamine (100:0.1:0.1) to resolve enantiomers . Confirm enantiopurity using polarimetry or circular dichroism spectroscopy.

Q. What is the metabolic fate of exogenous this compound in mammalian systems?

- Methodological Answer : Administer isotopically labeled this compound (e.g., -D-proline) to model organisms (e.g., mice) and track its conversion to L-proline via D-amino acid oxidase (DAAO) using NMR or LC-MS. Monitor urinary excretion and tissue distribution, noting accumulation in kidneys due to limited metabolic activity in humans .

Advanced Research Questions

Q. How does this compound reductase in Clostridium sticklandii catalyze the reduction of this compound to δ-aminovalerate?

- Methodological Answer : Purify the enzyme via ammonium sulfate precipitation and gel filtration (e.g., Superose-6). Characterize its selenocysteine-dependent active site using X-ray crystallography and site-directed mutagenesis. Assay activity with artificial electron donors (e.g., DTT) and compare kinetics with L-proline to confirm specificity .

Q. What experimental designs address contradictions in this compound toxicity studies across species?

- Methodological Answer : Conduct comparative toxicokinetics in wild-type vs. DAAO-knockout mice. Quantify renal and hepatic this compound levels via LC-MS and correlate with histopathological changes. Use RNA-seq to identify species-specific detoxification pathways (e.g., selenoprotein expression in C. sticklandii vs. oxidative stress markers in mammals) .

Q. How can enantioselective drug delivery systems optimize this compound release for therapeutic applications?

- Methodological Answer : Develop chitosan-based microspheres (CMS) for pH-dependent release. Compare simultaneous vs. separate release of D/L-proline using UV-Vis spectroscopy (e.g., absorbance at 570 nm for proline-ninhydrin complexes). Validate enantioselectivity via chiral HPLC and assess bioavailability in vitro .

Q. What role does this compound play in regulating intracellular osmotic pressure in extremophiles?

- Methodological Answer : Cultivate bacteria (e.g., Halomonas spp.) under osmotic stress and quantify intracellular this compound via GC-MS after derivatization. Knock out proline racemase genes (e.g., racE) using CRISPR-Cas9 and measure growth rates under high-salinity conditions. Compare with glycine betaine accumulation .

Q. Data Contradiction Analysis

- Contradiction : states this compound is "biologically less active" in humans, while notes its presence "in all living species."

- Resolution : this compound’s ubiquity may stem from bacterial symbionts or dietary intake, whereas its limited activity in humans arises from stereospecific enzyme preferences (e.g., DAAO’s low affinity for this compound). Use metagenomics to trace microbial origins and isotope tracing to distinguish endogenous vs. exogenous sources .

特性

IUPAC Name |

(2R)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883367 | |

| Record name | D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

344-25-2 | |

| Record name | D-Proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(+)-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01Q4LGZ5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 °C | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。